3-Methyl-1-nitro-1-butene
CAS No.:
Cat. No.: VC16785012
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9NO2 |
|---|---|
| Molecular Weight | 115.13 g/mol |
| IUPAC Name | 3-methyl-1-nitrobut-1-ene |
| Standard InChI | InChI=1S/C5H9NO2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3 |
| Standard InChI Key | ARGNGGCUTGQKIA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C=C[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
3-Methyl-1-nitro-1-butene belongs to the nitroalkene family, distinguished by its conjugated double bond and nitro functional group. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-Methyl-1-nitro-1-butene |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| CAS Number | 27675-38-3 |
| Synonyms | Nitro-3-methyl-1-butene |
The compound’s structure features a nitro group at the terminal carbon of a branched alkene chain, creating a conjugated system that enhances its reactivity in electron-deficient environments. This conjugation stabilizes transition states during reactions, making it a valuable substrate in cycloadditions and nucleophilic substitutions.
Spectroscopic and Physical Properties
While explicit spectroscopic data (e.g., IR, NMR) for 3-methyl-1-nitro-1-butene is limited in publicly available literature, its physical properties can be inferred from structural analogs. Nitroalkenes typically exhibit:
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Boiling Point: ~120–150°C (estimated based on molecular weight)
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Density: ~1.1–1.2 g/cm³ (higher than hydrocarbons due to nitro group polarity)
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Solubility: Low in water; miscible with organic solvents like methanol and dichloromethane .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The primary synthesis route involves the nitration of 3-methyl-1-butene, a precursor identified in hydrocarbon mixtures . A documented method by Kumaran and Kulkarni (1995) achieves a 40% yield through the following steps :
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Reaction Setup:
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Substrate: 3-Methyl-1-butene (CAS 563-45-1)
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Reagents: Nitric acid (HNO₃), sodium hydroxide (NaOH)
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Conditions: 0°C in methanol, 1-hour reaction time
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Mechanism:
The nitration proceeds via electrophilic addition, where the nitro group is introduced at the less substituted carbon of the alkene. The reaction is quenched with NaOH to neutralize excess acid and stabilize the product.
Industrial Production
Industrial-scale synthesis employs continuous flow reactors to optimize temperature control and minimize side reactions. Key considerations include:
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Catalyst Use: Acidic catalysts (e.g., sulfuric acid) to enhance nitration efficiency.
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Purification: Distillation or chromatography to isolate the nitroalkene from byproducts like nitroalkanes.
Chemical Reactivity and Functional Transformations
Electrophilic and Nucleophilic Reactions
The nitro group’s electron-withdrawing nature polarizes the double bond, making 3-methyl-1-nitro-1-butene highly reactive toward nucleophiles. Notable reactions include:
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Michael Addition: Amines or thiols attack the β-carbon, forming substituted nitro compounds.
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Cycloadditions: Participation in Diels-Alder reactions to construct six-membered rings, useful in natural product synthesis.
Reductive Transformations
Selective reduction of the nitro group to an amine (-NH₂) is achievable using catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl). This transformation is critical for synthesizing bioactive amines.
Applications in Organic Synthesis
Intermediate in Heterocycle Synthesis
3-Methyl-1-nitro-1-butene serves as a precursor for pyrrolidines and pyridines through [3+2] cycloadditions. For example, reaction with azides yields triazolines, which can be further functionalized.
Pharmacological Scaffold Development
The compound’s ability to undergo electron transfer reactions makes it a candidate for modulating enzyme activity. Preliminary studies suggest potential in:
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Antimicrobial Agents: Nitro groups exhibit intrinsic activity against bacterial pathogens.
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Anticancer Drugs: Nitroalkenes can inhibit thioredoxin reductase, a target in cancer therapy.
Future Directions and Research Opportunities
Mechanistic Studies
Advanced spectroscopic techniques (e.g., in situ FTIR) could elucidate reaction pathways, enabling the design of more efficient syntheses.
Drug Discovery
Screening 3-methyl-1-nitro-1-butene derivatives against disease-specific targets (e.g., SARS-CoV-2 proteases) may uncover novel therapeutics. Collaborative efforts between synthetic chemists and pharmacologists are essential to advance this field.
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